An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, a biphenyl ethanamine derivative of significant interest in medicinal chemistry and drug development. This document details a robust synthetic pathway for its preparation via a Suzuki-Miyaura coupling followed by reductive amination, outlines key analytical methodologies for its characterization, and explores its potential pharmacological relevance based on the activities of structurally related biphenyl compounds. Safety protocols and handling guidelines for this class of compounds are also discussed to ensure safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2] The introduction of an ethanamine side chain to the biphenyl core, as seen in 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, presents a molecule with the potential for diverse biological interactions. The structural motif of a primary amine offers a key site for further chemical modification and salt formation, which are critical considerations in drug design and development. The presence of a chlorine atom on one of the phenyl rings can significantly influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. This guide aims to provide a detailed technical resource on the synthesis, properties, and potential utility of this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1178375-20-6 | ChemScene |
| Molecular Formula | C₁₄H₁₄ClN | ChemScene |
| Molecular Weight | 231.72 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |
| Predicted LogP | 4.0267 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
These predicted values suggest that 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine possesses moderate lipophilicity and a relatively simple molecular structure, which are often desirable characteristics for potential drug candidates.
Synthesis and Purification
The synthesis of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine can be efficiently achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl backbone, followed by a reductive amination to introduce the amine functionality.[3][4][5] This approach offers high yields and good functional group tolerance.
Synthesis of the Precursor Ketone: 1-[2-(4-Chlorophenyl)phenyl]ethan-1-one
The key intermediate, 1-[2-(4-Chlorophenyl)phenyl]ethan-1-one, can be synthesized via a Suzuki-Miyaura coupling between 2-bromoacetophenone and 4-chlorophenylboronic acid.[4][6]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromoacetophenone (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a suitable solvent system such as a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Catalyst Addition: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-[2-(4-chlorophenyl)phenyl]ethan-1-one as a solid.
Synthesis of the ketone precursor via Suzuki coupling.
Reductive Amination to 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine
The final step involves the conversion of the ketone to the primary amine via reductive amination.[3][5]
Experimental Protocol:
-
Imine Formation: Dissolve 1-[2-(4-chlorophenyl)phenyl]ethan-1-one (1.0 eq) in methanol and add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Remove the methanol under reduced pressure and basify the aqueous residue with a sodium hydroxide solution.
-
Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography or by formation of the hydrochloride salt followed by recrystallization.
Final synthesis step: Reductive amination.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, typically in the range of 7.0-8.0 ppm. The methine proton (CH-NH₂) should appear as a quartet coupled to the adjacent methyl protons, likely in the region of 4.0-4.5 ppm. The methyl protons (CH₃) would present as a doublet in the upfield region, around 1.4-1.6 ppm. The amine protons (NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (120-150 ppm) corresponding to the twelve carbons of the biphenyl moiety. The methine carbon (CH-NH₂) is expected to resonate around 50-60 ppm, while the methyl carbon (CH₃) will appear in the upfield region, typically between 20-25 ppm.[7][10]
Mass Spectrometry (MS)
The mass spectrum of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, particularly under electron ionization (EI), is predicted to show a molecular ion peak (M⁺) at m/z 231. The fragmentation pattern is expected to be dominated by the cleavage of the C-C bond alpha to the nitrogen atom, a characteristic fragmentation for phenylethylamines.[11][12][13][14] This would result in a prominent base peak at m/z 216, corresponding to the loss of a methyl radical (•CH₃). Further fragmentation of the biphenyl system may also be observed.
Workflow for analytical characterization.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable tools for assessing the purity of the final compound and for monitoring the progress of the synthesis.
Potential Biological Significance
While specific biological data for 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine is not extensively documented, the biphenyl scaffold is a well-established pharmacophore with demonstrated anti-inflammatory and analgesic activities.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core.[15] The introduction of the ethanamine moiety could modulate the pharmacological profile, potentially leading to novel interactions with biological targets. It is plausible that this compound could exhibit activity as an anti-inflammatory or analgesic agent. Further pharmacological screening is warranted to elucidate its specific biological functions.
Safety and Handling
Chlorinated biphenyl compounds require careful handling due to their potential toxicity.[3][16] It is imperative to adhere to strict safety protocols in the laboratory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[17][18]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[18]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[17]
Conclusion
This technical guide has provided a detailed overview of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine, a compound with significant potential for further investigation in the field of medicinal chemistry. A reliable and efficient synthetic route has been outlined, along with a comprehensive analytical strategy for its characterization. Based on the established pharmacological activities of related biphenyl derivatives, this compound represents a promising candidate for screening as an anti-inflammatory or analgesic agent. Adherence to the described safety and handling procedures is essential for its safe use in a laboratory setting.
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